REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CC(NCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
chloroform was evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CC(NCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
chloroform was evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CC(NCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
chloroform was evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CC(NCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At the end of this period, the solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
chloroform was evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(NCC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |